molecular formula C12H14F3NO B12086633 3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline

3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline

Cat. No.: B12086633
M. Wt: 245.24 g/mol
InChI Key: NSFOHHQSEOCWRK-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline typically involves the introduction of the cyclopentyloxy and trifluoromethyl groups onto an aniline ring. One common method involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with cyclopentanol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The cyclopentyloxy group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Lacks the cyclopentyloxy group, making it less lipophilic and potentially less effective in certain applications.

    3-(Cyclopentyloxy)aniline: Lacks the trifluoromethyl group, which may reduce its stability and reactivity.

    3-(Cyclopentyloxy)-4-(trifluoromethyl)aniline: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.

Uniqueness

3-(Cyclopentyloxy)-5-(trifluoromethyl)aniline is unique due to the combined presence of the cyclopentyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances the compound’s potential for use in various scientific and industrial applications.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-cyclopentyloxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)8-5-9(16)7-11(6-8)17-10-3-1-2-4-10/h5-7,10H,1-4,16H2

InChI Key

NSFOHHQSEOCWRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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